5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal
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Overview
Description
5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal is a complex organic compound known for its significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal typically involves the reaction of formylmethylflavin with p-nitrobenzohydrazide. This reaction is carried out in a solution of 50% acetic acid at room temperature for approximately 3 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Substitution reactions can take place at the aromatic ring, especially at positions adjacent to the dimethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various flavin derivatives.
Biology: Studied for its role in enzymatic reactions and as a cofactor in biological systems.
Industry: Utilized in the production of riboflavin derivatives and other related compounds.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes and proteins. It acts as a cofactor in various enzymatic reactions, facilitating the transfer of electrons and hydrogen atoms. The molecular targets include enzymes involved in redox reactions and pathways related to cellular metabolism .
Comparison with Similar Compounds
Flavin Mononucleotide: A phosphorylated derivative of riboflavin, it is involved in various biological processes.
Flavin Adenine Dinucleotide: Another derivative of riboflavin, it plays a crucial role in cellular respiration and energy production.
Uniqueness: 5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N4O6 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C17H18N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,6,11-12,14,23-25H,5H2,1-2H3,(H,20,26,27) |
InChI Key |
AKNLJHKUYXCPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C=O)O)O)O |
Origin of Product |
United States |
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